Hericenol B

Description

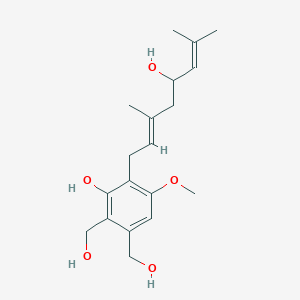

Hericenol B is a monoaromatic geranylated resorcinol derivative first isolated from submerged cultures of Stereum species, a basidiomycete fungus . Its IUPAC name is 2-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienyl]-5,6-bis(hydroxymethyl)-3-methoxyphenol, with the molecular formula C₁₉H₂₈O₅ and a molecular weight of 336.40 g/mol . Structurally, it features a geranyl side chain attached to a resorcinol core, with hydroxyl, methoxy, and hydroxymethyl substituents (Figure 1). Key physicochemical properties include a topological polar surface area (TPSA) of 90.20 Ų, moderate lipophilicity (XLogP: 3.00), and 8 rotatable bonds, influencing its pharmacokinetic behavior .

Properties

Molecular Formula |

C19H28O5 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

2-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienyl]-5,6-bis(hydroxymethyl)-3-methoxyphenol |

InChI |

InChI=1S/C19H28O5/c1-12(2)7-15(22)8-13(3)5-6-16-18(24-4)9-14(10-20)17(11-21)19(16)23/h5,7,9,15,20-23H,6,8,10-11H2,1-4H3/b13-5+ |

InChI Key |

NUADKMXSGRUIPF-WLRTZDKTSA-N |

Isomeric SMILES |

CC(=CC(C/C(=C/CC1=C(C=C(C(=C1O)CO)CO)OC)/C)O)C |

Canonical SMILES |

CC(=CC(CC(=CCC1=C(C=C(C(=C1O)CO)CO)OC)C)O)C |

Synonyms |

hericenol B |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Implications and Limitations

- Artifact Formation: Hericenols C/D are isolation artifacts, questioning their natural occurrence and bioactivity relevance .

Q & A

Q. What are the standard methodologies for isolating Hericenol B from natural sources, and how can researchers ensure reproducibility?

Q. How can researchers establish the biological activity of this compound in vitro while minimizing experimental bias?

Use dose-response assays (e.g., IC50 determination) with appropriate controls, including vehicle controls (e.g., DMSO) and reference compounds (e.g., positive/negative controls). Employ blinded data collection and randomized plate layouts to reduce bias. Statistical analysis should include measures of variability (e.g., standard deviation) and significance thresholds (e.g., p < 0.05). Predefined exclusion criteria for outliers must be stated in the methodology .

Q. What are the key reporting standards for pharmacological data on this compound in preclinical studies?

Q. How can researchers verify the structural identity and purity of this compound post-isolation?

Combine spectroscopic techniques:

- NMR : Compare <sup>1</sup>H and <sup>13</sup>C spectra with published data.

- HPLC : Use a C18 column and UV detection (λ = 254 nm) to confirm ≥95% purity.

- Mass spectrometry : Match molecular ion peaks ([M+H]<sup>+</sup>) to theoretical molecular weights.

Document all instrumentation parameters (e.g., NMR frequency, HPLC gradient) in the methods section .

Advanced Research Questions

Q. How should researchers address discrepancies in reported pharmacological effects of this compound across studies?

Conduct a systematic review to identify variables affecting outcomes, such as differences in cell lines (e.g., primary vs. immortalized), solvent concentrations, or assay endpoints. Perform sensitivity analyses using standardized protocols (e.g., fixed DMSO concentration ≤0.1%). Publish negative results to reduce publication bias and clarify contextual limitations (e.g., tissue-specific activity) .

Q. What experimental strategies can optimize this compound isolation yields without compromising purity?

Apply design of experiments (DoE) to test variables like extraction time, solvent polarity, and temperature. For example, a response surface methodology (RSM) can model interactions between ethanol concentration (70–90%) and extraction duration (2–6 hours). Validate optimized protocols with triplicate runs and compare yields via ANOVA .

Q. How to design in vivo studies evaluating this compound’s neuroprotective effects while adhering to ethical guidelines?

Follow NIH preclinical reporting standards:

- Animal models : Use age- and sex-matched rodents with sample sizes justified by power analysis.

- Dosing : Include a dose-ranging study (e.g., 10–100 mg/kg) and a vehicle control group.

- Outcome measures : Use blinded assessments for behavioral tests (e.g., Morris water maze) and histopathological analyses.

- Ethics : Obtain institutional animal care committee approval and detail euthanasia protocols .

Q. What mechanistic studies are recommended to elucidate this compound’s mode of action in complex biological systems?

Combine multi-omics approaches:

Q. How can researchers integrate this compound into interdisciplinary studies (e.g., drug synergy or nanotechnology delivery systems)?

For synergy studies:

- Use the Chou-Talalay method to calculate combination indices (CI) with standard chemotherapeutics.

For nano-delivery: - Characterize nanoparticle encapsulation efficiency (e.g., dialysis method) and release kinetics (e.g., PBS pH 7.4 at 37°C).

Include stability testing under physiological conditions (e.g., 72-hour serum incubation) .

Q. What validation criteria are critical for this compound’s analytical method development in pharmacokinetic studies?

Follow ICH Q2(R1) guidelines:

- Linearity : R<sup>2</sup> ≥ 0.99 over the concentration range (1–100 ng/mL).

- Accuracy : 85–115% recovery in spiked plasma samples.

- Precision : ≤15% RSD for intra-day and inter-day assays.

- LOD/LOQ : Signal-to-noise ratios ≥3 and ≥10, respectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.